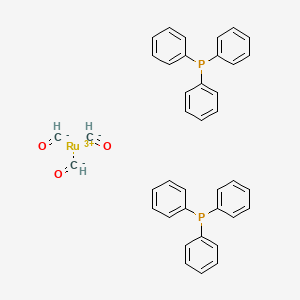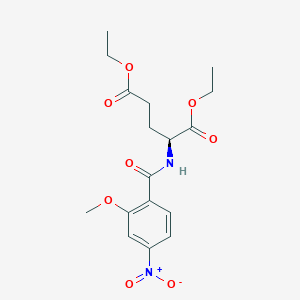![molecular formula C16H16N6O2 B13734678 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid CAS No. 30768-54-8](/img/structure/B13734678.png)
4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry research. The structure of this compound includes a pyrrole ring and a pyrazine ring, making it a nitrogen-containing heterocyclic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid involves several key steps. One common method includes the cyclization of appropriate precursors to form the pyrrolopyrazine core. This can be achieved through various synthetic routes such as cyclization, ring annulation, and cycloaddition . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as direct C-H arylation, which allows for the efficient formation of the pyrrolopyrazine core . These methods are optimized for large-scale production and often involve continuous flow processes to enhance yield and purity.
化学反应分析
Types of Reactions
4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
科学研究应用
4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrrolopyrazine core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in its observed biological effects .
相似化合物的比较
Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibits more activity on kinase inhibition.
Uniqueness
4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness compared to other similar compounds.
属性
CAS 编号 |
30768-54-8 |
|---|---|
分子式 |
C16H16N6O2 |
分子量 |
324.34 g/mol |
IUPAC 名称 |
4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid |
InChI |
InChI=1S/C16H16N6O2/c1-22(11-4-2-9(3-5-11)16(23)24)8-10-7-19-12-6-13(17)21-15(18)14(12)20-10/h2-7H,8H2,1H3,(H,23,24)(H4,17,18,21) |
InChI 键 |
AZDSLPJHDVNQKL-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=NC2=C(N=C(C=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)


![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl acetate](/img/structure/B13734605.png)

![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)


![methanesulfonic acid;N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]acetamide](/img/structure/B13734642.png)



![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)

